molecular formula C9H11NO6S B3388480 2,6-Dimethoxy-3-sulfamoylbenzoic acid CAS No. 874841-12-0

2,6-Dimethoxy-3-sulfamoylbenzoic acid

Cat. No.: B3388480
CAS No.: 874841-12-0
M. Wt: 261.25 g/mol
InChI Key: CORYOSUAETTXGO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C9H11NO6S. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two methoxy groups and a sulfamoyl group attached to a benzoic acid core.

Mechanism of Action

Target of Action

The primary target of 2,6-Dimethoxy-3-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in cancer chemotherapy as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides . Its activity is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .

Mode of Action

The compound interacts with its target through strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The sulfamoyl moiety of the compound has shown this strong interaction . The electron-withdrawing fluorine and chlorine enhance binding, whereas the electron-donating methoxy group diminishes binding .

Biochemical Pathways

The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of dNTPs . As cancer cells are dependent on ribonucleotide reductase (RNR) for the de novo dNTP biosynthesis, the compound’s action on RNR serves as an enticing target for anticancer therapies .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, in silico ADMET evaluations of similar compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores of at least −3.0logS .

Result of Action

The result of the compound’s action is the potential inhibition of RNR, which could disrupt the formation of uridine diphosphate, a substrate for RNR . This disruption could lead to a downregulation of enzymes like uridine cytidine kinase (UCK) and uridine monophosphate kinase (UMPK), making the compound a preferable RNR binding substrate compared to the unphosphorylated nucleoside form .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound is a solid substance with good thermal stability , suggesting that it may be stable under a variety of environmental conditions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 2,6-Dimethoxy-3-sulfamoylbenzoic acid are not available, research into sulfamoylbenzoate nucleosides as potential RNR inhibitors suggests that these compounds are worth further investigation as RNR-targeted anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-3-sulfamoylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with benzenesulfonyl chloride under specific reaction conditions . The reaction conditions can be optimized based on the scale of the experiment and the desired yield.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction routes as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The methoxy and sulfamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethoxy-3-sulfamoylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activities make it a subject of interest in biological research, particularly in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxy-5-sulfamoylbenzoic acid
  • 4-Chloro-3-sulfamoylbenzoic acid
  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Uniqueness

2,6-Dimethoxy-3-sulfamoylbenzoic acid is unique due to its specific arrangement of methoxy and sulfamoyl groups on the benzoic acid core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2,6-dimethoxy-3-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S/c1-15-5-3-4-6(17(10,13)14)8(16-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORYOSUAETTXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260761
Record name 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874841-12-0
Record name 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874841-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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